N-[1-(Cyclopropylcarbonyl)-4-piperidyl]-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Cyclopropylcarbonyl)-4-piperidyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropylcarbonyl group, a piperidyl ring, a pyrrole moiety, and a thiophene ring, making it a multifaceted molecule with diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Cyclopropylcarbonyl)-4-piperidyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Cyclopropylcarbonyl Intermediate: This step involves the reaction of cyclopropylcarboxylic acid with thionyl chloride to form cyclopropylcarbonyl chloride.
Piperidyl Ring Introduction: The cyclopropylcarbonyl chloride is then reacted with 4-piperidone to form the cyclopropylcarbonyl-piperidyl intermediate.
Pyrrole and Thiophene Incorporation: The final step involves the reaction of the cyclopropylcarbonyl-piperidyl intermediate with 1H-pyrrole and 3-thiophene in the presence of a suitable base, such as sodium hydride, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Cyclopropylcarbonyl)-4-piperidyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperidyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidyl derivatives.
Scientific Research Applications
N-[1-(Cyclopropylcarbonyl)-4-piperidyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(Cyclopropylcarbonyl)-4-piperidyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(Cyclopropylcarbonyl)-4-piperidyl]-3-(1H-pyrrol-1-yl)-3-(2-thienyl)propanamide: Similar structure but with a different position of the thiophene ring.
N-[1-(Cyclopropylcarbonyl)-4-piperidyl]-3-(1H-pyrrol-1-yl)-3-(4-thienyl)propanamide: Another positional isomer with the thiophene ring in the 4-position.
Uniqueness
N-[1-(Cyclopropylcarbonyl)-4-piperidyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a cyclopropylcarbonyl group, piperidyl ring, pyrrole moiety, and thiophene ring makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C20H25N3O2S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C20H25N3O2S/c24-19(13-18(16-7-12-26-14-16)22-8-1-2-9-22)21-17-5-10-23(11-6-17)20(25)15-3-4-15/h1-2,7-9,12,14-15,17-18H,3-6,10-11,13H2,(H,21,24) |
InChI Key |
JEXIENGBVHNWLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)NC(=O)CC(C3=CSC=C3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.